molecular formula C5H10ClNO B3092567 2-(Chloromethyl)morpholine CAS No. 122894-70-6

2-(Chloromethyl)morpholine

Cat. No.: B3092567
CAS No.: 122894-70-6
M. Wt: 135.59 g/mol
InChI Key: DFFKLRFMZMGFBM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)morpholine is an organic compound with the molecular formula C5H10ClNO It is a derivative of morpholine, where a chloromethyl group is attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)morpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and hydrochloric acid, resulting in the formation of this compound. The reaction typically proceeds under mild conditions, with the morpholine acting as a nucleophile, attacking the electrophilic carbon of formaldehyde, followed by chlorination .

Industrial Production Methods: On an industrial scale, this compound is often produced by the chloromethylation of morpholine using chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst. This method allows for the efficient production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)morpholine is unique due to its specific reactivity and the presence of both an ether and an amine functional group within the same molecule. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler amines or ethers .

Properties

IUPAC Name

2-(chloromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFKLRFMZMGFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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